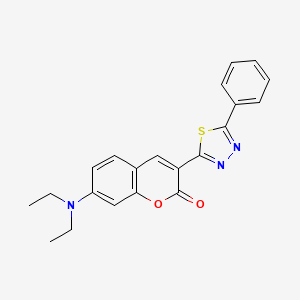
2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone: is a complex organic compound that belongs to the class of benzopyrones Benzopyrones are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate phenyl-substituted carboxylic acid under acidic conditions.
Coupling with Benzopyrone: The synthesized thiadiazole is then coupled with a benzopyrone derivative. This step often involves the use of a coupling agent such as phosphorus oxychloride (POCl₃) or dicyclohexylcarbodiimide (DCC).
Introduction of the Diethylamino Group: The final step involves the introduction of the diethylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with diethylamine in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The benzopyrone core and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Saturated heterocyclic derivatives.
Substitution: Various substituted benzopyrone and phenyl derivatives.
科学研究应用
Chemistry
In chemistry, 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research due to its structural similarity to naturally occurring bioactive molecules. It can be used as a probe to study enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
作用机制
The mechanism of action of 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiadiazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 7-(Diethylamino)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone
- 7-(Diethylamino)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone
- 7-(Diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-benzopyrone
Uniqueness
Compared to similar compounds, 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone stands out due to the presence of the phenyl-substituted thiadiazole ring. This structural feature enhances its ability to participate in π-π stacking interactions, potentially increasing its binding affinity to biological targets. Additionally, the diethylamino group provides increased solubility and bioavailability, making it a more attractive candidate for drug development.
属性
CAS 编号 |
62143-26-4 |
|---|---|
分子式 |
C21H19N3O2S |
分子量 |
377.5 g/mol |
IUPAC 名称 |
7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C21H19N3O2S/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-23-22-19(27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI 键 |
JBYNUUNOLLCWRY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


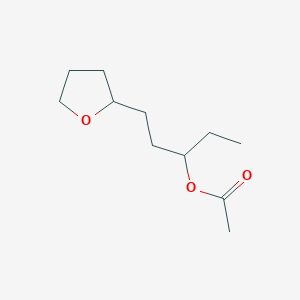
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)

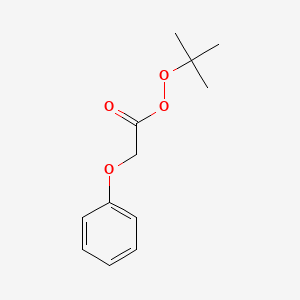

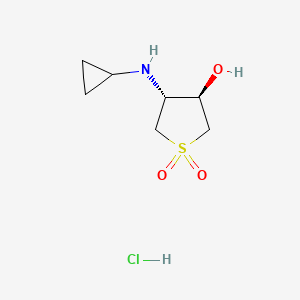


![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
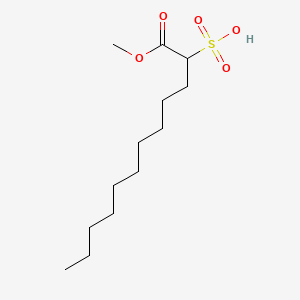
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
